

The Pharmacological Profile of 5-trans U-46619: A Technical Guide

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Compound of Interest

Compound Name: 5-trans U-46619

Cat. No.: B1233436

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Executive Summary

This technical guide provides a comprehensive overview of the pharmacological profile of **5-trans U-46619**. It is important to note that while its geometric isomer, U-46619 (5-cis), is a well-characterized potent thromboxane A2 (TP) receptor agonist, detailed pharmacological data for the 5-trans isomer is limited in publicly available scientific literature. This document summarizes the available information on **5-trans U-46619** and, for comparative context, provides an in-depth profile of the extensively studied U-46619.

Introduction to 5-trans U-46619

5-trans U-46619 is the geometric isomer of U-46619, a stable synthetic analog of the endoperoxide prostaglandin PGH2.^[1] Unlike its cis-isomer, which is a potent TP receptor agonist, the primary characterized activity of **5-trans U-46619** is the inhibition of microsomal prostaglandin E2 synthase (mPGES).^{[1][2]} It is often found as a minor impurity (2-5%) in commercial preparations of U-46619.

Chemical and Physical Properties

The basic chemical and physical properties of **5-trans U-46619** are summarized in the table below.

Property	Value
Formal Name	9,11-dideoxy-9 α ,11 α -methanoepoxy-prosta-5E,13E-dien-1-oic acid
Synonyms	5,6-trans U-46619
CAS Number	330796-58-2
Molecular Formula	C ₂₁ H ₃₄ O ₄
Molecular Weight	350.5 g/mol
Purity	≥98%
Formulation	A solution in methyl acetate
Solubility	DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml
Storage	-20°C
Stability	≥ 2 years

Pharmacological Profile of 5-trans U-46619

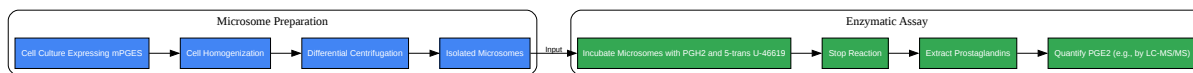
The known pharmacological activity of **5-trans U-46619** is limited to its effect on prostaglandin synthesis.

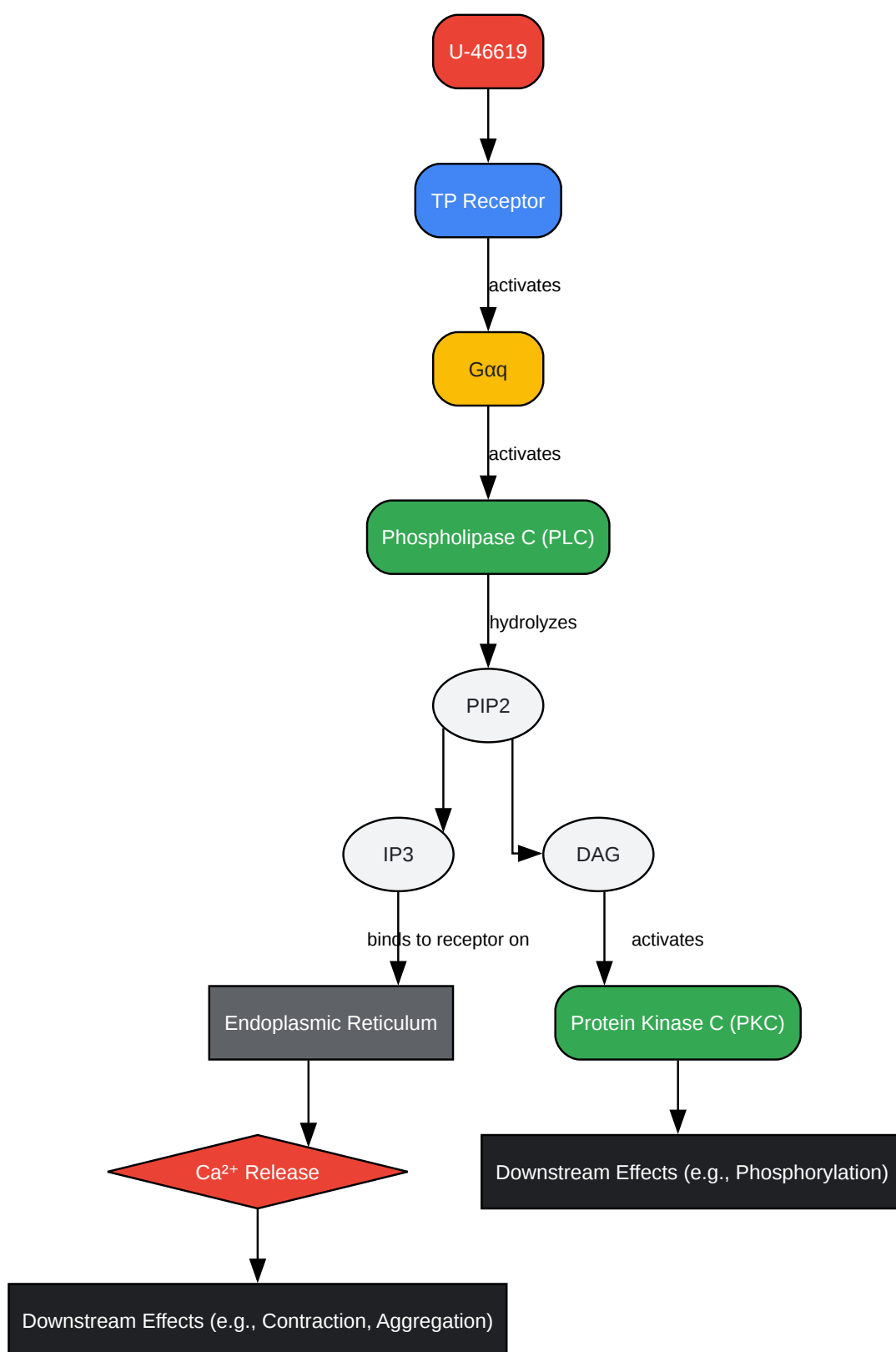
Quantitative Data

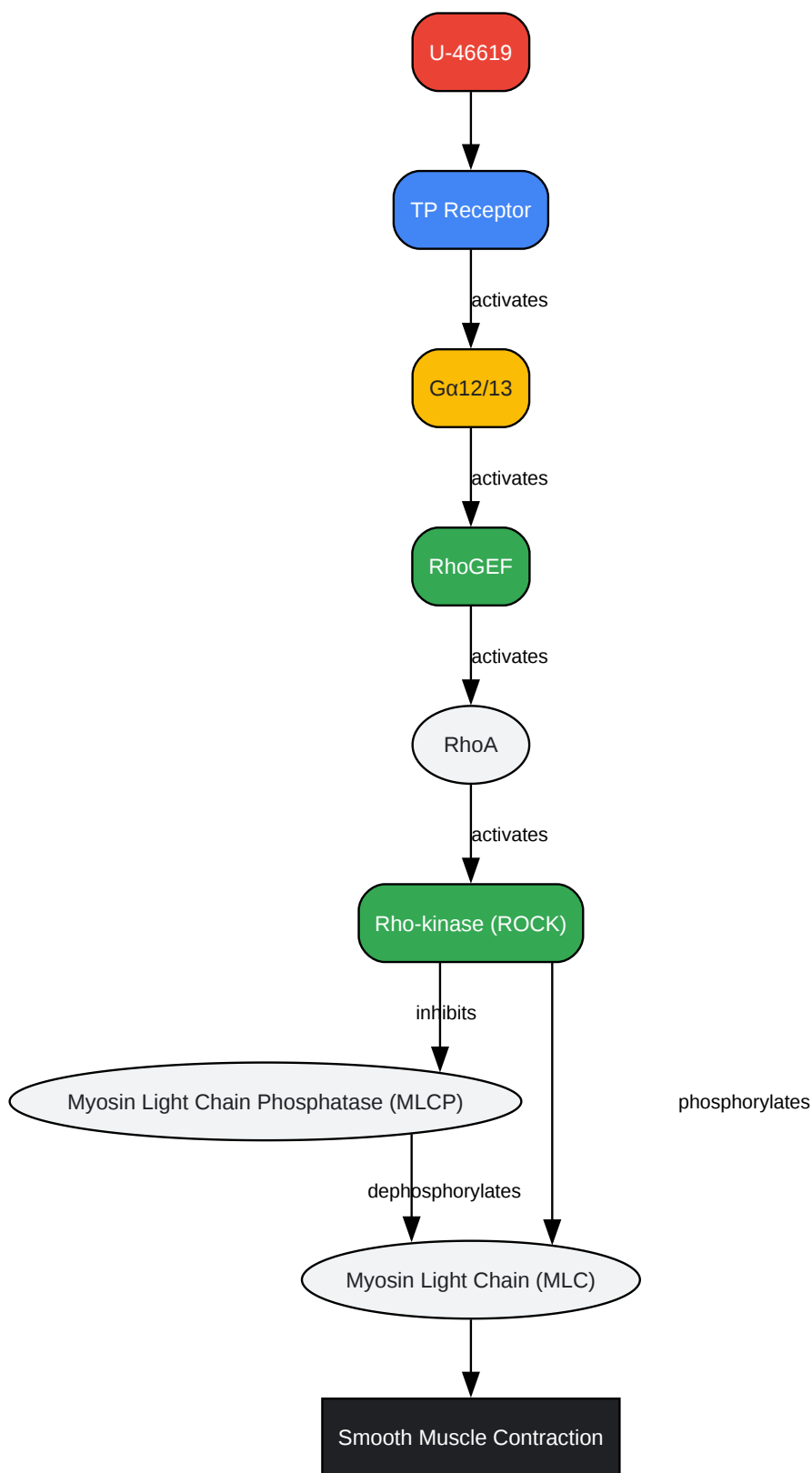
Parameter	Value	Cell/Tissue Type	Reference
Inhibition of mPGES	Effective at 10 μ M	Microsomal preparations	[1]
Potency vs. 5-cis isomer	Approximately half as potent an inhibitor of Prostaglandin E synthase	Not specified	

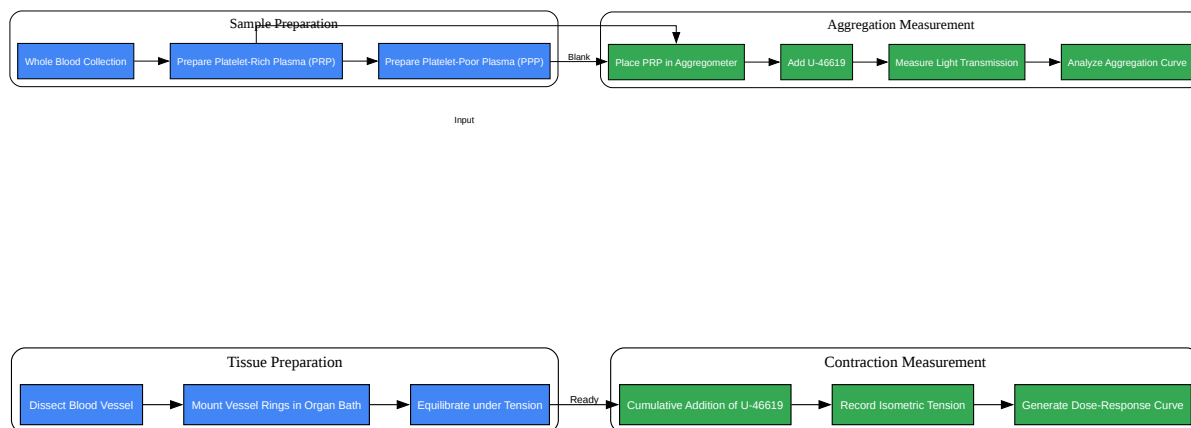
Experimental Protocols

Detailed experimental protocols for the characterization of **5-trans U-46619** are not extensively described in the literature. However, the inhibitory activity on mPGES was likely determined using a cell-free enzymatic assay. A general workflow for such an assay is described below.









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References

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